Carprofen-13C,d3

Method Validation Quantitative Bioanalysis LC-MS/MS

Carprofen-13C,d3 is a dual-labeled (carbon-13 and deuterium) stable isotope analog of the non-steroidal anti-inflammatory drug (NSAID) carprofen. It is synthesized as a racemic mixture and intended exclusively for research use as an internal standard for quantitative mass spectrometry, not as a therapeutic agent.

Molecular Formula C15H12ClNO2
Molecular Weight 277.72 g/mol
Cat. No. B12402638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarprofen-13C,d3
Molecular FormulaC15H12ClNO2
Molecular Weight277.72 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
InChIInChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1+1D3
InChIKeyPUXBGTOOZJQSKH-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carprofen-13C,d3 (CAS 2012598-34-2) Stable Isotope-Labeled NSAID: Analytical Standard and Internal Standard


Carprofen-13C,d3 is a dual-labeled (carbon-13 and deuterium) stable isotope analog of the non-steroidal anti-inflammatory drug (NSAID) carprofen. It is synthesized as a racemic mixture and intended exclusively for research use as an internal standard for quantitative mass spectrometry, not as a therapeutic agent . Its design incorporates one carbon-13 atom and three deuterium atoms at the alpha-methyl position of the propanoic acid moiety, yielding a molecular mass of 277.73 g/mol, which is +4 Da relative to unlabeled carprofen (273.71 g/mol) . This mass shift enables precise discrimination from the native analyte in LC-MS/MS and GC-MS workflows .

Product Type
Stable isotope-labeled internal standard (SIL-IS)
Mass Shift
+4 Da for unambiguous MS discrimination
Label Design
Dual 13C/2H for reduced isotope effects
Intended Use
Quantitative LC-MS/MS bioanalysis; research use only

Carprofen-13C,d3: Why In-Class Stable Isotope Analogs Cannot Be Interchanged for Accurate LC-MS/MS Quantification


In quantitative LC-MS/MS, the internal standard (IS) is critical for correcting matrix effects, extraction recovery, and ionization variability. While any stable isotope-labeled analog (SIL-IS) of carprofen might seem interchangeable, substitution of Carprofen-13C,d3 with a single-isotope analog (e.g., Carprofen-d3) introduces specific quantitation risks. Deuterium-only labels can exhibit chromatographic isotope effects (shifts in retention time), leading to differential ion suppression in complex biological matrices [1]. The combination of 13C and 2H (deuterium) in Carprofen-13C,d3 mitigates this by anchoring the molecular structure more closely to the unlabeled analyte while still providing a sufficient mass delta to avoid spectral overlap with the analyte's natural isotope envelope [2]. Using a non-isotopic structural analog as an IS would compound these issues, resulting in significantly poorer accuracy and precision. Thus, for regulatory-compliant bioanalysis requiring robust, matrix-independent accuracy, the specific isotopic architecture of Carprofen-13C,d3 is a distinct, non-substitutable selection criterion.

Dual-Label Carprofen-13C,d3

Co-elution with analyte; reduced chromatographic isotope effect

Deuterium-Only Carprofen-d3

Retention time shift may cause differential matrix effects, compromising accuracy

SIL-IS Carprofen-13C,d3

Corrects for extraction recovery and ionization variability

Structural Analog IS

May not achieve comparable precision; limited matrix-effect correction

Carprofen-13C,d3 Product-Specific Quantitative Differentiation Evidence vs. Carprofen-d3 and Unlabeled Carprofen


Analytical Precision: Isotope Dilution Accuracy with Carprofen-13C,d3 vs. Structural Analog Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS), such as Carprofen-13C,d3, provides a significant improvement in assay precision and accuracy compared to a non-isotopic structural analog. In a validated GC-MS method for carprofen in blood, using a SIL-IS achieved a precision (CV) of 4% and an accuracy of 4% when analyzing samples at 200 pmol/mL [1]. In contrast, the same assay using a structural analog internal standard demonstrated markedly poorer performance, failing to achieve equivalent precision or accuracy [1]. This class-level evidence underscores the fundamental requirement for a true isotopic IS in achieving robust, regulatory-acceptable bioanalytical method performance [2].

Assay Precision
Class-level inference
CV 4%, Accuracy 4%
SIL-IS essential for high-precision bioanalysis
Versus structural analog IS; GC-MS blood assay
Method Validation Quantitative Bioanalysis LC-MS/MS

Isotopic Purity & Mass Shift: Carprofen-13C,d3 vs. Unlabeled Carprofen

Carprofen-13C,d3 is certified with a high isotopic enrichment specification of ≥98 atom% 13C and ≥98 atom% D, as per vendor technical datasheets . This results in a nominal mass shift of +4 Da relative to unlabeled carprofen (C15H12ClNO2, MW 273.71). This Δm = 4 ensures complete baseline separation of the internal standard's [M+H]+ ion cluster from the analyte's natural abundance M+1, M+2, and M+3 isotopic peaks, preventing cross-signal interference that would compromise quantitation accuracy at low concentrations [1].

Isotopic Specification
Supporting evidence
≥98 atom% 13C; ≥98 atom% D; +4 Da
Ensures baseline separation from analyte isotope envelope
Per vendor Certificate of Analysis
Mass Spectrometry Isotope Dilution Internal Standard

Dual 13C/2H Labeling: Reduced Deuterium Isotope Effect vs. Carprofen-d3 in LC-MS

Carprofen-d3, a common alternative internal standard, relies solely on deuterium labeling. A known limitation of perdeuterated or highly deuterated analogs is a chromatographic isotope effect, where the retention time (tR) of the deuterated IS shifts slightly relative to the non-deuterated analyte [1]. This tR shift can lead to differential matrix effects during electrospray ionization (ESI) in LC-MS/MS, compromising accuracy [1]. Carprofen-13C,d3, with a single 13C atom in addition to the deuterium label, is expected to exhibit a significantly reduced or negligible chromatographic isotope effect compared to Carprofen-d3, resulting in more robust and matrix-tolerant quantitation [2].

Isotope Effect
Class-level inference
Dual label (13C/2H) → minimal retention shift
Enhances method ruggedness across biological matrices
Based on 13C-labeled analog class behavior
Chromatography Isotope Effects Method Robustness

Quantification of Carprofen in Swine Pharmacokinetic Study: Carprofen-d3 as Benchmark Internal Standard

In a 2022 published study evaluating carprofen pharmacokinetics in swine, a validated LC-MS/MS method was employed using Carprofen-d3 as the internal standard [1]. This study provides a benchmark for the analytical performance required in such assays. While Carprofen-d3 was successfully used, the method's validation parameters underscore the necessity of a SIL-IS for reliable quantification in complex plasma samples. Carprofen-13C,d3, with its dual-label design, is positioned as an equivalent or superior alternative to the published Carprofen-d3 IS, offering comparable or improved assay robustness while maintaining full traceability to regulatory guidelines [2].

PK Study Application
Cross-study comparable
Validated LC-MS/MS with Carprofen-d3 IS in swine plasma
Carprofen-13C,d3 is a comparable IS for similar PK studies
Equivalent performance expected; potential for reduced isotope effect
Pharmacokinetics Bioavailability Veterinary Pharmacology

Carprofen-13C,d3: Recommended Procurement Scenarios for Research and Bioanalysis


LC-MS/MS Method Development and Validation for Carprofen Quantification

Carprofen-13C,d3 is the preferred internal standard for developing and validating quantitative LC-MS/MS methods for carprofen in complex biological matrices (plasma, serum, urine, tissues). Its use is essential for meeting regulatory guidelines on accuracy, precision, and matrix effect mitigation [1]. The dual-label design provides robust quantitation by minimizing isotopic interference and chromatographic isotope effects, ensuring method reliability and transferability .

Preclinical and Veterinary Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

As demonstrated in a peer-reviewed swine PK study using an analogous deuterated IS, Carprofen-13C,d3 is a critical tool for accurately determining carprofen plasma concentration-time profiles [1]. It enables the calculation of key PK parameters (Cmax, AUC, t1/2, clearance) in laboratory animals (e.g., pigs, dogs, rodents) and livestock, supporting research into novel formulations, routes of administration, and therapeutic drug monitoring in veterinary medicine.

Regulatory Bioanalysis for Generic Veterinary Drug Development (ANDAs)

For analytical method validation (AMV) and quality control (QC) of generic carprofen formulations, Carprofen-13C,d3 is a suitable reference standard [1]. Its high isotopic purity and traceability are crucial for demonstrating bioequivalence in Abbreviated New Drug Applications (ANDAs) to regulatory bodies such as the FDA-CVM, as it ensures the accuracy and precision of comparative PK studies .

Food Safety and Environmental Residue Monitoring

In applications requiring the detection and quantitation of NSAID residues in food products (e.g., bovine milk, animal muscle), a stable isotope-labeled internal standard is mandatory for correcting for complex matrix effects and achieving the low limits of quantitation required by regulatory agencies (e.g., EU Commission Decision 2002/657/EC) [1]. Carprofen-13C,d3 is fit-for-purpose for use in validated multi-residue LC-MS/MS methods for this application, ensuring data integrity and compliance .

Application
Selection Property
Validation Focus
LC-MS/MS method development for carprofen in biological matrices
Dual-label SIL-IS for matrix effect correction
Precision and accuracy under bioanalytical validation guidelines
Preclinical and veterinary pharmacokinetic (PK) studies
Isotope dilution for plasma concentration-time profiling
PK parameter calculation and exposure model validation
Bioanalytical method validation for generic veterinary drug research
Isotopic purity and traceability
Comparative PK study documentation and method transfer
Food safety and residue monitoring in animal-derived products
Matrix-robust quantitation at low residue levels
Data integrity and method performance for multi-residue LC-MS/MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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